N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Overview
Description
N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C14H14N6O2 and its molecular weight is 298.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.11782371 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
β-Lithiations of Carboxamides : The compound N-Methyl-2-methyl-3-(benzotriazol-l-yl)propanamide was utilized in a study to form a dianion, which upon reaction with various electrophiles, afforded monosubstituted products, demonstrating its utility in synthetic organic chemistry for creating trisubstituted α,β-unsaturated amides (Katritzky et al., 1993).
Complex Formation : Research on palladium(II) chloride complexes with related ligands, including 3-(pyrazol-1-yl)propanamide derivatives, showcased the ability of such compounds to form supramolecular hydrogen-bonded chains, demonstrating their importance in the development of coordination compounds (Palombo et al., 2019).
Biological Activities
Immunomodulating Activity : A series of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides were synthesized and found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, indicating potential applications in immune response modulation (Doria et al., 1991).
Antimicrobial and Anti-inflammatory Agents : Synthesis and evaluation of new pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including pyrimidine ring incorporation, showed antimicrobial and anti-inflammatory activities, suggesting their use in the development of new therapeutic agents (Kendre et al., 2015).
Antitumor, Antifungal, and Antibacterial Pharmacophore Sites : A study on pyrazole derivatives identified antitumor, antifungal, and antibacterial pharmacophore sites, offering insights into the design of new drugs with specific biological activities (Titi et al., 2020).
Properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-19-9-10(8-15-19)16-13(21)6-7-20-14(22)11-4-2-3-5-12(11)17-18-20/h2-5,8-9H,6-7H2,1H3,(H,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLUUJRSVAYFMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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